6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582947
InChI: InChI=1S/C7H7N3O4/c1-14-7(11)5-2-3-6(8-4-5)9-10(12)13/h2-4H,1H3,(H,8,9)
SMILES: COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-]
Molecular Formula: C7H7N3O4
Molecular Weight: 197.15 g/mol

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC13582947

Molecular Formula: C7H7N3O4

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester -

Specification

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
IUPAC Name methyl 6-nitramidopyridine-3-carboxylate
Standard InChI InChI=1S/C7H7N3O4/c1-14-7(11)5-2-3-6(8-4-5)9-10(12)13/h2-4H,1H3,(H,8,9)
Standard InChI Key BJBFURUSYCTTOD-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound is methyl 6-nitramidopyridine-3-carboxylate, reflecting its substitution pattern. The pyridine ring’s electronic environment is significantly altered by the nitroamino group, which introduces both electron-withdrawing (via the nitro group) and electron-donating (via the amino group) effects. This duality creates a polarized system that influences reactivity in nucleophilic and electrophilic reactions.

Molecular Geometry and Bonding

The canonical SMILES representation (COC(=O)C₁=CN=C(C=C₁)NN+[O⁻]) highlights the ester carbonyl group at position 3 and the nitroamino group at position 6. X-ray crystallography of analogous pyridine derivatives (e.g., methyl nicotinate) reveals planar geometry with bond lengths consistent with aromatic C-C (1.39 Å) and C-N (1.34 Å) bonds . The nitro group’s resonance effects likely shorten the N-N bond in the nitroamino moiety, enhancing stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₇N₃O₄
Molecular Weight197.15 g/mol
IUPAC NameMethyl 6-nitramidopyridine-3-carboxylate
SMILESCOC(=O)C₁=CN=C(C=C₁)NN+[O⁻]
InChIKeyBJBFURUSYCTTOD-UHFFFAOYSA-N

Synthesis Pathways and Reaction Mechanisms

Direct Nitration-Amination Strategy

Physicochemical Properties and Reactivity

Solubility and Stability

The compound is sparingly soluble in water due to its nonpolar pyridine core but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under high heat.

Tautomerism and Resonance Effects

The nitroamino group exhibits tautomeric equilibria between nitroimino (–N=N+O₂⁻) and nitramino (–NH–NO₂) forms. Nuclear magnetic resonance (NMR) studies of similar compounds reveal downfield shifts for protons adjacent to nitro groups (δ 8.5–9.0 ppm in ¹H NMR), confirming electron withdrawal .

Analytical Characterization Techniques

Spectroscopic Methods

  • FT-IR Spectroscopy: Stretching vibrations at 1,535 cm⁻¹ (N–H bend) and 1,660 cm⁻¹ (C=O ester) confirm functional groups .

  • ¹H NMR: Key signals include δ 3.90 (s, 3H, OCH₃), δ 8.20 (d, 1H, H-4), and δ 8.80 (d, 1H, H-2) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 197.15 [M+H]⁺.

Applications in Pharmaceutical and Materials Science

Energetic Materials Development

Nitroamino compounds are explored as low-sensitivity explosives due to their high nitrogen content (21.3% for C₇H₇N₃O₄) and thermal stability. Computational studies predict a detonation velocity of 7,200 m/s, comparable to RDX.

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